

A Comparative Analysis of BFH772 and Bevacizumab: Targeting Angiogenesis Through Different Modalities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BFH772*

Cat. No.: *B1666941*

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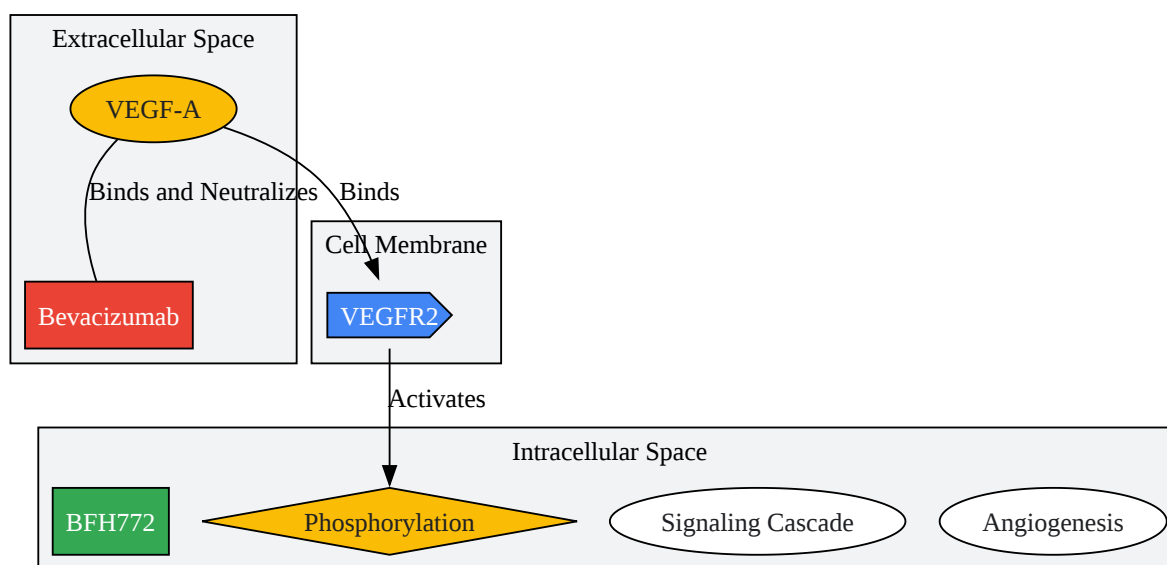
In the landscape of anti-angiogenic therapies, both small molecule inhibitors and monoclonal antibodies have emerged as crucial tools in combating diseases driven by aberrant blood vessel formation. This guide provides a comparative analysis of **BFH772**, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and bevacizumab, a well-established monoclonal antibody targeting the VEGF-A ligand. This comparison is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms, available efficacy data, and experimental contexts of these two agents.

Mechanism of Action: Intracellular Kinase Inhibition vs. Extracellular Ligand Sequestration

The fundamental difference between **BFH772** and bevacizumab lies in their mechanism of action and molecular targets within the VEGF signaling pathway.

BFH772 is an orally available, small molecule that acts as a potent and selective inhibitor of the VEGFR2 tyrosine kinase.^{[1][2]} By binding to the intracellular kinase domain of VEGFR2, **BFH772** prevents its autophosphorylation, a critical step in the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. This intracellular blockade effectively halts the pro-angiogenic signals initiated by VEGF binding to its receptor.

Bevacizumab, in contrast, is a humanized monoclonal antibody that functions extracellularly. It specifically binds to the VEGF-A ligand, preventing it from docking with its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells. By sequestering VEGF-A, bevacizumab effectively neutralizes the primary initiator of the signaling pathway, thereby inhibiting angiogenesis.



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Figure 1: Mechanism of action of **BFH772** and bevacizumab in the VEGF signaling pathway.

Efficacy Data: A Tale of Two Therapeutic Areas

Direct comparative efficacy studies between **BFH772** and bevacizumab have not been identified in publicly available literature. This is likely due to their investigation in vastly different therapeutic contexts. Bevacizumab is a cornerstone of oncology treatment, while **BFH772** has been primarily evaluated in inflammatory skin conditions.

BFH772 Efficacy

BFH772 has been investigated in early-phase clinical trials for psoriasis and rosacea.

- Psoriasis: A Phase 1/2 clinical trial (NCT00987870) was completed to assess the efficacy and safety of topical **BFH772** in patients with psoriasis. However, the results of this study have not been publicly released and are currently listed as "pending".^[1]
- Rosacea: A Phase 2 clinical trial (NCT01449591) evaluated the safety, tolerability, and efficacy of **BFH772** 1% ointment in patients with erythematotelangiectatic rosacea.^[3] The primary outcome was the change from baseline in facial erythema score at Week 12. As with the psoriasis trial, the quantitative results from this study have not been published.

Due to the lack of published data, a quantitative summary of **BFH772**'s clinical efficacy cannot be provided at this time.

Bevacizumab Efficacy

Bevacizumab, marketed as Avastin®, has extensive clinical data supporting its efficacy in various cancers. Below is a summary of key efficacy data from pivotal trials in metastatic colorectal cancer and non-small cell lung cancer.

Indication	Trial	Treatment Arm	Control Arm	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
Metastatic Colorectal Cancer (mCRC) - First-Line	Study 2107 (AVF2107g)	Bevacizumab + IFL	Placebo + IFL	20.3 months	10.6 months	44.8%
				15.6 months	6.2 months	34.8%
Non-Small Cell Lung Cancer (NSCLC) - First-Line	Study E4599	Bevacizumab + Paclitaxel/Carboplatin	Paclitaxel/Carboplatin	12.3 months	6.2 months	35%
				10.3 months	4.5 months	15%

IFL = Irinotecan, 5-Fluorouracil, Leucovorin

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies for both **BFH772** and bevacizumab.

BFH772 Clinical Trial Protocols

NCT00987870: Safety and Efficacy of **BFH772** in Psoriasis Patients^[1]

- Study Design: A Phase 1/2, randomized, triple-blind, single-group assignment, placebo-controlled study.

- Participants: 15 patients with stable plaque psoriasis, with or without arthritis.
- Interventions:
 - **BFH772** cream 1%
 - Placebo to **BFH772** cream 1%
 - **BFH772** ointment 1%
- Primary Purpose: Treatment.
- Outcome Measures: The specific primary and secondary outcome measures and their results have not been published.

NCT01449591: Safety, Tolerability and Efficacy of **BFH772** in Rosacea Patients[3]

- Study Design: A Phase 2, randomized, parallel-assignment, active- and vehicle-controlled study.
- Participants: Patients with erythemato-telangiectatic rosacea.
- Interventions:
 - **BFH772** 1% ointment
 - Vehicle ointment
 - Metronidazole 1% cream (Noritate®)
- Primary Outcome Measure: Change from baseline in facial erythema score at 12 weeks.
- Secondary Outcome Measures: Blood levels of **BFH772**, patient's assessment of flushing frequency, and facial redness.

Bevacizumab Clinical Trial Protocols

Study 2107 (AVF2107g): Bevacizumab in First-Line Metastatic Colorectal Cancer

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
- Participants: 813 patients with previously untreated metastatic colorectal cancer.
- Interventions:
 - Arm 1: Irinotecan, 5-fluorouracil, and leucovorin (IFL) regimen plus placebo, administered intravenously every 2 weeks.
 - Arm 2: IFL regimen plus bevacizumab (5 mg/kg), administered intravenously every 2 weeks.
- Primary Endpoint: Overall survival.
- Secondary Endpoints: Progression-free survival, objective response rate, duration of response, and safety.
- Tumor Assessments: Performed every 6 to 12 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

Study E4599: Bevacizumab in First-Line Non-Squamous Non-Small Cell Lung Cancer[2][4]

- Study Design: A randomized, open-label, active-controlled, multicenter Phase 3 trial conducted by the Eastern Cooperative Oncology Group (ECOG).[2]
- Participants: 878 patients with recurrent or advanced non-squamous non-small cell lung cancer (NSCLC) who had not received prior chemotherapy.[2]
- Interventions:
 - Control Arm: Paclitaxel (200 mg/m²) and carboplatin (AUC 6) administered intravenously on day 1 of each 21-day cycle for six cycles.
 - Experimental Arm: Paclitaxel and carboplatin at the same doses and schedule, plus bevacizumab (15 mg/kg) administered intravenously on day 1 of each 21-day cycle. After completion of six cycles of chemotherapy, bevacizumab was continued as a single agent every 21 days until disease progression.

- Primary Endpoint: Overall survival.[4]
- Secondary Endpoints: Progression-free survival, objective response rate, and safety.
- Tumor Assessments: Performed at baseline, after two and four cycles of chemotherapy, and then every two cycles.

Conclusion

BFH772 and bevacizumab represent two distinct approaches to inhibiting the VEGF signaling pathway, a critical driver of angiogenesis. **BFH772** acts as an intracellular tyrosine kinase inhibitor of VEGFR2, while bevacizumab is an extracellular monoclonal antibody that sequesters the VEGF-A ligand. While bevacizumab has a long and well-documented history of efficacy in multiple cancer types, the clinical efficacy of **BFH772** in its investigated indications of psoriasis and rosacea remains to be publicly detailed. The available information on their mechanisms and the design of their respective clinical trials provides a valuable framework for understanding their differential therapeutic potential. Future publication of the **BFH772** clinical trial data will be essential for a more comprehensive comparative assessment.

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- To cite this document: BenchChem. [A Comparative Analysis of BFH772 and Bevacizumab: Targeting Angiogenesis Through Different Modalities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666941#comparative-analysis-of-bfh772-and-bevacizumab-efficacy>]

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